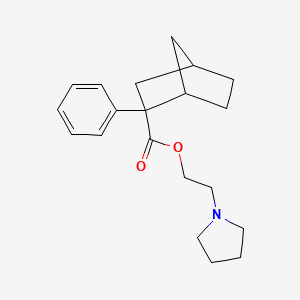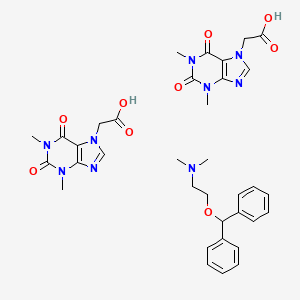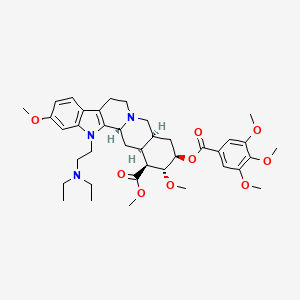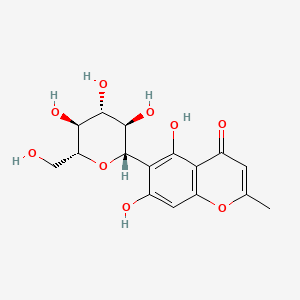
BIIE-0246
Übersicht
Beschreibung
BIIE0246 ist ein potenter und selektiver Antagonist für den Neuropeptid-Y-Rezeptor Y2. Es war einer der ersten nicht-peptidischen, Y2-selektiven Antagonisten, die entwickelt wurden und gehört nach wie vor zu den am häufigsten eingesetzten Werkzeugen zur Untersuchung dieses Rezeptors . BIIE0246 wurde in der wissenschaftlichen Forschung umfassend eingesetzt, um die physiologischen und pathologischen Rollen des Y2-Rezeptors in verschiedenen Geweben, einschließlich des zentralen Nervensystems, zu untersuchen .
Herstellungsmethoden
Die Synthese von BIIE0246 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplung. Die Reaktionsbedingungen umfassen oft die Verwendung von Schutzgruppen, Kupplungsreagenzien und Reinigungstechniken, um eine hohe Ausbeute und Reinheit zu gewährleisten
Wissenschaftliche Forschungsanwendungen
BIIE0246 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung der Bindung und Aktivität des Neuropeptid-Y-Rezeptors Y2 verwendet.
Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe eingesetzt, die auf den Y2-Rezeptor abzielen.
Wirkmechanismus
BIIE0246 übt seine Wirkung aus, indem es selektiv an den Neuropeptid-Y-Rezeptor Y2 bindet und so die Wirkung von Neuropeptid Y blockiert. Diese Hemmung verhindert die nachgeschalteten Signalwege, die durch den Y2-Rezeptor vermittelt werden und an verschiedenen physiologischen Prozessen wie Neurotransmitterfreisetzung, Appetitregulierung und Stressreaktion beteiligt sind . Zu den molekularen Zielstrukturen und Signalwegen, die beteiligt sind, gehört die Hemmung der Adenylatcyclase und die Modulation der cAMP-Spiegel .
Wirkmechanismus
Target of Action
BIIE-0246, also known as N3Z657H81X, BIIE 0246, this compound, Ar-H-053591, or BIIE0246, is a potent and highly selective non-peptide antagonist for the Neuropeptide Y receptor Y2 . This receptor is a member of the neuropeptide Y (NPY) receptor family, which in humans consists of the four rhodopsin-like (class A) GPCRs: Y1, Y2, Y4, and Y5 .
Mode of Action
This compound interacts with its target, the Neuropeptide Y receptor Y2, by competing with high affinity against specific binding sites . It has been used to demonstrate a role for the Y2 subtype as a presynaptic autoreceptor limiting further neuropeptide Y release , as well as modulating dopamine and acetylcholine release .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the modulation of neuropeptide Y release, dopamine, and acetylcholine . The compound’s action on the Y2 receptor has been shown to limit further neuropeptide Y release , suggesting a role in the regulation of neurotransmitter release.
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of neurotransmitter release, specifically neuropeptide Y, dopamine, and acetylcholine . It has also been shown to produce several behavioural effects in animals, including reducing alcohol consumption in addicted rats and anxiolytic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in genetically obese NPY mice on a chow diet, treatment with this compound promoted body weight gain in both genotypes after 4.5 weeks . In diet-induced obesity (DIO), this compound had different effects on body weight and composition depending on the genotype . These findings suggest that the compound’s action can be influenced by factors such as diet and genetic background.
Biochemische Analyse
Biochemical Properties
BIIE-0246 interacts with the neuropeptide Y Y2 receptor, displaying more than 650-fold selectivity for NPY Y2 over Y1, Y4, and Y5 receptors . It acts as a competitive antagonist, inhibiting the binding of neuropeptide Y to the Y2 receptor .
Cellular Effects
This compound influences cell function by modulating the activity of the Y2 receptor. This receptor is known to play a role in various cellular processes, including cell signaling pathways and gene expression
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the Y2 receptor and preventing the binding of neuropeptide Y. This inhibits the activation of the receptor and subsequent intracellular signaling pathways .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known to be active in vivo , suggesting that it could have dose-dependent effects.
Vorbereitungsmethoden
The synthesis of BIIE0246 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often involve the use of protecting groups, coupling reagents, and purification techniques to ensure high yield and purity
Analyse Chemischer Reaktionen
BIIE0246 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: BIIE0246 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.
Substitution: BIIE0246 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Katalysatoren.
Vergleich Mit ähnlichen Verbindungen
BIIE0246 ist einzigartig unter den Y2-Rezeptor-Antagonisten aufgrund seiner hohen Selektivität und Potenz. Ähnliche Verbindungen umfassen:
BIIE0212: Ein kongeneres Analogon mit einer 400-fach geringeren Affinität zum Y2-Rezeptor.
Andere Y2-Rezeptor-Antagonisten: Diese Verbindungen wurden durch Hochdurchsatz-Screening identifiziert, gehören zu verschiedenen chemischen Gerüsten und weisen unterschiedliche Grade an Selektivität und Potenz auf. Im Vergleich zu diesen Verbindungen ist BIIE0246 nach wie vor ein Goldstandard für die Untersuchung des Y2-Rezeptors aufgrund seiner gut dokumentierten Wirksamkeit und Selektivität.
Eigenschaften
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H57N11O6/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53)/t40-,43?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJAXPUYVJKAAA-JPGJPTAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H57N11O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40179360 | |
| Record name | BIIE-0246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
896.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246146-55-4 | |
| Record name | N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]cyclopentaneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246146-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIIE-0246 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246146554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIIE-0246 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40179360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIIE-0246 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3Z657H81X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















